2-(3-Methoxycyclobutyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxycyclobutyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-6(5-7)2-3-8/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANJXRLIZBBKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Methoxycyclobutyl Ethan 1 Amine
Established Synthetic Routes and Mechanistic Elucidation
While a single, universally established route for the synthesis of 2-(3-Methoxycyclobutyl)ethan-1-amine is not extensively documented in publicly available literature, its structure lends itself to logical disconnection approaches based on well-established chemical transformations. A plausible and robust synthetic strategy commences from 3-methoxycyclobutanone, proceeding through a two-carbon homologation followed by the introduction of the amine functionality.
A common approach to extend a carbon chain from a ketone is the Wittig reaction, which converts a carbonyl group into an alkene. In this proposed pathway, 3-methoxycyclobutanone would react with a phosphonium (B103445) ylide, such as (cyanomethyl)triphenylphosphonium chloride, to introduce a cyanomethylene group. The resulting (3-methoxycyclobutylidene)acetonitrile can then be reduced to the target amine.
Analysis of Key Reaction Steps and Intermediates
The proposed synthesis involves several key transformations and intermediates:
Wittig Reaction: The initial step involves the reaction of 3-methoxycyclobutanone with a suitable Wittig reagent to form an alkene. The use of (cyanomethyl)triphenylphosphonium chloride allows for the introduction of a nitrile group, which serves as a precursor to the amine. The intermediate formed is (3-methoxycyclobutylidene)acetonitrile.
Reduction of the Alkene and Nitrile: The subsequent step involves the reduction of both the carbon-carbon double bond and the nitrile group. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiH) or through a two-step process. A two-step process might involve catalytic hydrogenation to first reduce the alkene, yielding (3-methoxycyclobutyl)acetonitrile, followed by a separate reduction of the nitrile to the primary amine.
A summary of a plausible reaction sequence is presented in the table below.
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | 3-Methoxycyclobutanone | (Cyanomethyl)triphenylphosphonium chloride, Strong Base (e.g., n-BuLi) | (3-Methoxycyclobutylidene)acetonitrile | Wittig Reaction |
| 2 | (3-Methoxycyclobutylidene)acetonitrile | H₂, Pd/C | (3-Methoxycyclobutyl)acetonitrile | Catalytic Hydrogenation |
| 3 | (3-Methoxycyclobutyl)acetonitrile | LiAlH₄ or Raney Nickel/H₂ | This compound | Nitrile Reduction |
Exploration of Proposed Reaction Mechanisms
The mechanism of the Wittig reaction is a well-studied process. It begins with the deprotonation of the phosphonium salt by a strong base to form a phosphonium ylide, a species with adjacent positive and negative charges. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxycyclobutanone. This initial attack can lead to a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The driving force for the reaction is the decomposition of the oxaphosphetane to form the desired alkene and the highly stable triphenylphosphine (B44618) oxide.
The reduction of the nitrile to an amine using a reagent like lithium aluminum hydride (LiH) involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group. This process occurs twice, with the intermediate imine being further reduced to the primary amine. The final product is obtained after an aqueous workup to protonate the resulting amine.
Development of Novel and Efficient Synthetic Pathways
Stereoselective Synthesis Strategies for the Cyclobutyl Moiety
The 3-methoxycyclobutane core of the target molecule contains a stereocenter. The development of synthetic routes that can control the stereochemistry at this position is of significant interest. Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
One potential strategy involves the asymmetric reduction of a precursor ketone. For instance, the reduction of a suitably substituted cyclobutanone (B123998) derivative using a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could provide enantiomerically enriched 3-methoxycyclobutanol. This chiral alcohol could then be carried forward to the target amine, preserving the stereochemical integrity.
Chemo- and Regioselective Transformations for Precursor Synthesis
The synthesis of the key precursor, 3-methoxycyclobutanone, can be approached with a focus on chemo- and regioselectivity. A potential route could start from a commercially available cyclobutane (B1203170) derivative, such as 1,3-cyclobutanediol. Selective monomethylation of one of the hydroxyl groups would yield 3-methoxycyclobutanol. Subsequent oxidation of the remaining alcohol functionality would provide the desired 3-methoxycyclobutanone. The challenge in this approach lies in achieving selective monomethylation in the presence of two equivalent hydroxyl groups. This could potentially be addressed by using a protecting group strategy or by carefully controlling the reaction conditions.
The following table outlines a potential chemo- and regioselective synthesis of the 3-methoxycyclobutanone precursor.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 1,3-Cyclobutanediol | Protecting Group (e.g., TBDMSCl) | Monoprotected Diol | Selective Protection |
| 2 | Monoprotected Diol | Methylating Agent (e.g., MeI, NaH) | Monomethylated, Monoprotected Diol | Methylation |
| 3 | Monomethylated, Monoprotected Diol | Deprotecting Agent (e.g., TBAF) | 3-Methoxycyclobutanol | Deprotection |
| 4 | 3-Methoxycyclobutanol | Oxidizing Agent (e.g., PCC, Swern Oxidation) | 3-Methoxycyclobutanone | Oxidation |
Green Chemistry Approaches in Compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches can be considered.
Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the alkene and nitrile intermediates is a greener alternative to stoichiometric reducing agents like lithium aluminum hydride. Catalytic processes generate less waste and often proceed under milder conditions.
Solvent Selection: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Wittig reaction, for example, has a relatively low atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. Alternative olefination methods with better atom economy could be explored.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Optimization of Synthetic Processes
The optimization of a synthetic process is a critical step in the development of a commercially viable and efficient manufacturing route. biosynce.com This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. uk-cpi.com For the synthesis of this compound, a key step, such as a reductive amination, would be the primary focus of optimization studies. nih.gov
Reaction Condition Screening and Optimization Protocols
A thorough screening of reaction conditions is essential to identify the optimal parameters for a given transformation. biosynce.comnumberanalytics.com This typically involves varying one parameter at a time while keeping others constant, or employing more advanced Design of Experiments (DoE) methodologies to efficiently explore the reaction space. Key parameters for optimization in a reductive amination process would include the choice of reducing agent, catalyst, solvent, temperature, pressure, and reaction time. organic-chemistry.orgnumberanalytics.com
For instance, in the reductive amination of (3-methoxycyclobutyl)acetaldehyde, a variety of reducing agents could be screened, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of catalyst in a catalytic hydrogenation is also crucial, with common options including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. youtube.com The solvent can significantly influence the reaction rate and selectivity, with common choices including alcohols like methanol (B129727) or ethanol, or aprotic solvents like tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.com Temperature and pressure are also critical parameters, especially in catalytic hydrogenations, where they can affect both the rate of reaction and the stability of the catalyst and reactants. acs.orgacs.org
Illustrative Data Table: Reaction Condition Screening for the Reductive Amination of (3-methoxycyclobutyl)acetaldehyde
This data is hypothetical and for illustrative purposes only, due to the lack of specific literature for this compound.
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 25 | N/A | 12 | 65 | 90 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | N/A | 8 | 78 | 95 |
| 3 | H₂ / 5% Pd/C | Ethanol | 50 | 10 | 6 | 85 | 98 |
| 4 | H₂ / 5% Pt/C | Ethanol | 50 | 10 | 6 | 82 | 97 |
| 5 | H₂ / Raney Ni | Methanol | 70 | 20 | 10 | 75 | 92 |
| 6 | H₂ / 5% Pd/C | Ethanol | 25 | 10 | 12 | 70 | 96 |
| 7 | H₂ / 5% Pd/C | Tetrahydrofuran | 50 | 10 | 6 | 80 | 94 |
| 8 | H₂ / 5% Pd/C | Ethanol | 50 | 5 | 8 | 83 | 97 |
| 9 | H₂ / 5% Pd/C | Ethanol | 70 | 10 | 4 | 88 | 98 |
| 10 | H₂ / 10% Pd/C | Ethanol | 70 | 10 | 4 | 92 | 99 |
Based on such a screening, further optimization would focus on the most promising conditions. For example, the combination of a higher catalyst loading, elevated temperature, and a suitable solvent appears to provide the best results in this illustrative example.
Scalability Studies for Research and Developmental Applications
Scaling up a chemical process from the laboratory to a pilot plant or industrial scale presents a unique set of challenges. biosynth.comacsgcipr.orgepicsysinc.com What works well on a small scale may not be directly translatable to a larger scale due to issues with heat and mass transfer, mixing, and reaction kinetics. epicsysinc.comthechemicalengineer.com Therefore, scalability studies are crucial to ensure a safe, efficient, and reproducible process at a larger scale. biosynth.comacsgcipr.org
Key considerations for the scalability of the synthesis of this compound would include:
Heat Transfer: Exothermic reactions, such as some hydrogenations, can generate significant heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. epicsysinc.com This requires careful reactor design and cooling systems to maintain a controlled temperature.
Mass Transfer: In heterogeneous catalytic reactions, such as catalytic hydrogenation, the efficiency of mixing and the contact between the reactants, catalyst, and hydrogen gas are critical. epicsysinc.com Agitation and reactor geometry must be carefully designed to ensure efficient mass transfer.
Safety: The use of flammable solvents, hydrogen gas under pressure, and potentially pyrophoric catalysts requires a thorough safety assessment and the implementation of appropriate safety measures. biosynth.com
Equipment Selection: The choice of reactor and other processing equipment is crucial for a successful scale-up. The materials of construction must be compatible with the reactants and reaction conditions. epicsysinc.com
Illustrative Data Table: Scalability Study of the Optimized Reductive Amination
This data is hypothetical and for illustrative purposes only, due to the lack of specific literature for this compound.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Developmental Scale (1000 L) |
| Batch Size | 100 g | 10 kg | 100 kg |
| Reaction Time | 4 h | 6 h | 8 h |
| Agitation Speed | 300 rpm | 150 rpm | 100 rpm |
| Max. Temperature Rise | 2 °C | 10 °C | 25 °C |
| Yield | 92% | 90% | 88% |
| Purity | 99% | 98.5% | 98% |
| Notes | Efficient heat dissipation. | Increased reaction time to manage exotherm. | Requires jacketed reactor with efficient cooling. Minor decrease in yield and purity observed. |
These studies would guide the further refinement of the process to ensure its robustness and economic viability for larger-scale production.
Chemical Reactivity and Transformation Studies of 2 3 Methoxycyclobutyl Ethan 1 Amine
Reactivity Profiling of the Primary Amine Functionality
The primary amine group (-NH₂) is the most reactive site on the molecule for many common organic transformations. It functions as a potent nucleophile and a base, making it a versatile handle for chemical modification.
Nucleophilic Reactivity and Its Derivatization Potential
The lone pair of electrons on the nitrogen atom of 2-(3-methoxycyclobutyl)ethan-1-amine confers significant nucleophilicity, allowing it to readily attack electrophilic centers. This reactivity is the basis for a wide range of derivatization strategies. Secondary amines are often more reactive than primary amines of similar basicity in certain nucleophilic substitution reactions. nih.gov The primary amine can be functionalized through various reactions, including acylation, alkylation, and sulfonylation, to introduce new functional groups and modify the compound's properties. nih.govlibretexts.org
For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. Alkylation with alkyl halides can produce secondary and tertiary amines, while reaction with sulfonyl chlorides affords sulfonamides. These derivatization methods are crucial for creating analogues and for applications such as mass spectrometry, where tagging can improve ionization efficiency. nih.gov
Table 1: Potential Derivatization Reactions of the Primary Amine
| Reaction Type | Reagent Example | Product Class | Notes |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Forms a stable N-acetyl derivative. |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Reaction can proceed to form quaternary ammonium (B1175870) salts with excess reagent. |
| Sulfonylation | Tos_yl Chloride (TsCl) | Sulfonamide | Produces a stable sulfonamide, often a crystalline solid. |
| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine | A two-step, one-pot reaction involving initial imine formation followed by reduction. |
Amine-Based Coupling and Condensation Reactions
The primary amine of this compound is a key participant in coupling and condensation chemistry. Amide coupling, a cornerstone of medicinal chemistry, involves the reaction of the amine with a carboxylic acid, typically activated by a coupling reagent such as HATU or EDC, to form an amide bond. nih.gov Catalytic methods, including aerobic copper/nitroxyl systems, have also been developed for the oxidative coupling of amines with alcohols to form amides, offering a sustainable alternative to traditional methods. nih.govresearchgate.net
Condensation reactions with aldehydes or ketones result in the formation of an imine (or Schiff base). This reaction is typically reversible and acid-catalyzed. The resulting C=N double bond of the imine can be subsequently reduced, for example with sodium borohydride, in a process known as reductive amination to yield a stable secondary amine. mdpi.com
Table 2: Amine-Based Coupling and Condensation Reactions
| Reaction Type | Reactant Partner | Key Reagents/Catalysts | Product |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid (R-COOH) | HATU, DIPEA | Amide |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid catalyst (e.g., p-TsOH) | Imine |
| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehyde and Terminal Alkyne | Copper(I) or Gold(I) catalyst | Propargylamine |
Investigations into the Cyclobutyl Ring System Reactivity
The cyclobutane (B1203170) ring is a defining feature of the molecule, imparting significant structural rigidity and latent reactivity due to inherent ring strain.
Strain-Induced Reactivity and Ring-Opening Studies
Cyclobutane possesses a significant amount of ring strain, estimated at approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This strain arises from a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions of hydrogen atoms). masterorganicchemistry.compressbooks.pub The cyclobutane ring adopts a puckered or folded conformation to partially alleviate this torsional strain. nih.gov
This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under specific conditions, as these reactions release the stored energy. reddit.com However, compared to the more highly strained cyclopropane (B1198618) ring, cyclobutane is kinetically more stable and does not react with many common reagents that open cyclopropanes. nih.govnih.gov Ring-opening of simple cyclobutanes typically requires high temperatures (pyrolysis) or photochemical activation. arxiv.org For substituted cyclobutanes, reactivity can be enhanced. For example, "donor-acceptor" substituted cyclobutanes can undergo facile ring-opening and participate in cycloaddition reactions. researchgate.netrsc.org Specific ring-opening studies on this compound are not extensively documented, but such reactions would likely require transition-metal catalysis or radical pathways to proceed under mild conditions.
Table 3: Comparison of Strain Energies in Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.6 - 28.1 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 7.1 |
| Cyclohexane | 6 | 0 |
Source: Data compiled from references nih.govmasterorganicchemistry.com.
Substituent Effects on Ring Stability and Reactivity
The substituents on the cyclobutane ring—the methoxy (B1213986) group and the ethylamine (B1201723) side chain—can significantly influence its stability and reactivity. Alkyl substituents have been shown to lower the strain energy of cyclobutanes. nih.govacs.org This stabilization, known as the Thorpe-Ingold effect, arises from the widening of the internal bond angles, which can slightly reduce angle strain.
The electronic nature of the substituents is also critical. The methoxy group is an electron-donating group by resonance, while the ethylamine group is weakly electron-donating by induction. These electronic effects can polarize the C-C bonds of the ring, potentially lowering the activation energy for certain ring-opening reactions, particularly those mediated by electrophiles or transition metals. nih.gov In thermal ring-opening reactions of substituted cyclobutenes, electron-donating and electron-withdrawing groups can exert significant control over the reaction pathway and stereochemistry, a phenomenon known as torquoselectivity. acs.orgchemrxiv.org While these principles apply to unsaturated rings, they highlight the profound impact substituents can have on the reactivity of four-membered ring systems.
Advanced Functional Group Interconversions Involving the Compound Scaffold
Beyond simple derivatization, the functional groups on this compound can be chemically transformed into a variety of other functionalities. Such interconversions are a powerful tool in synthetic chemistry for accessing novel structures. vanderbilt.eduorganic-chemistry.org
The primary amine can be converted into other nitrogen-containing groups. For example, oxidation can yield nitro or oxime functionalities, while diazotization followed by substitution can replace the amine with a range of other groups (e.g., -OH, -F, -Cl, -Br, -CN). The methoxy group, an ether, can be cleaved under strongly acidic conditions (e.g., using HBr or BBr₃) to unmask a secondary alcohol. This newly formed hydroxyl group opens up another avenue for functionalization, including oxidation to a ketone or conversion to a better leaving group for substitution reactions. vanderbilt.edu These transformations allow for the comprehensive exploration of the chemical space around the core scaffold.
Table 4: Potential Functional Group Interconversions
| Initial Group | Reagents | Transformed Group | Reaction Name/Type |
|---|---|---|---|
| Primary Amine (-NH₂) | 1. NaNO₂, HCl 2. CuX or H₂O | Halide (-X) or Hydroxyl (-OH) | Sandmeyer / Diazotization |
| Primary Amine (-NH₂) | m-CPBA or H₂O₂ | Nitro (-NO₂) | Oxidation |
| Methoxy Ether (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) | Ether Cleavage |
| Hydroxyl (-OH) (from ether cleavage) | PCC or Dess-Martin Periodinane | Ketone (=O) | Oxidation |
Derivatization Strategies and Analogue Synthesis Based on 2 3 Methoxycyclobutyl Ethan 1 Amine
Design and Synthesis of Structurally Diverse Analogues
The generation of analogues from 2-(3-methoxycyclobutyl)ethan-1-amine can be systematically approached by modifying each of its key functional components. These modifications can be used to explore the structure-activity relationships of molecules derived from this scaffold.
The primary amine is the most reactive site for derivatization, allowing for a wide range of modifications to introduce various functional groups and to modulate the basicity and lipophilicity of the resulting molecules.
N-Alkylation: The introduction of alkyl groups on the amine nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can lead to mono- or di-alkylation, and the selectivity can be influenced by the reaction conditions and the stoichiometry of the reagents. A more controlled approach to mono-alkylation involves reductive amination. nih.govscribd.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govnih.gov
N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. This transformation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Sulfonamide Formation: Sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base. pearson.com This reaction, known as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, results in the formation of a stable sulfonamide linkage. nih.gov
| Modification | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Anhydride, base (e.g., pyridine, Et₃N) | Amide |
| Sulfonamide Formation | Sulfonyl chloride, base (e.g., pyridine, NaOH) | Sulfonamide |
Table 1: A summary of common derivatization strategies for the primary amine functionality of this compound.
Direct functionalization of the cyclobutane (B1203170) ring of this compound presents a synthetic challenge due to the relative inertness of the C-H bonds. However, the synthesis of analogues with substituted cyclobutane rings can be envisioned through the use of appropriately substituted cyclobutane precursors. The field of cyclobutane synthesis has seen significant advances, providing access to a variety of substituted four-membered rings that could be used to prepare analogues of the title compound. researchgate.netacsgcipr.org
Methods such as [2+2] cycloadditions are foundational in the synthesis of cyclobutane derivatives. mdma.chmasterorganicchemistry.com Furthermore, modern C-H functionalization techniques, although not directly reported on this specific molecule, offer a potential, albeit challenging, route for the direct introduction of substituents onto the cyclobutane core. For instance, rhodium-catalyzed C-H functionalization has been demonstrated on arylcyclobutanes. wikipedia.org
Ring-opening reactions of the cyclobutane moiety, driven by the release of ring strain, could also be a strategy to generate acyclic analogues. google.comtandfonline.com
The methoxy (B1213986) group on the cyclobutyl ring is another point of potential modification. Cleavage of the methyl ether would yield a secondary alcohol, which can then be further derivatized.
Ether Cleavage: The cleavage of aliphatic methyl ethers to the corresponding alcohols is a well-established transformation in organic synthesis. wikipedia.org Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and trimethylsilyl iodide (TMSI). gvsu.edupearson.com These reagents typically react with the ether oxygen, followed by nucleophilic attack of the halide on the methyl group, leading to the formation of the alcohol after workup. organic-chemistry.org
Derivatization of the Resulting Alcohol: The newly formed hydroxyl group can be subjected to a variety of standard functional group transformations. These include:
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Etherification: Alkylation with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different ether side chains.
Oxidation: Oxidation to a ketone, which could then be used in a variety of subsequent reactions.
| Transformation | Typical Reagents | Intermediate/Product |
| Ether Demethylation | Boron tribromide (BBr₃), Trimethylsilyl iodide (TMSI) | Secondary Alcohol |
| Esterification | Acyl chloride, Pyridine | Ester |
| Etherification | Alkyl halide, NaH | Ether |
| Oxidation | PCC, DMP, Swern Oxidation | Ketone |
Table 2: Reagents and potential transformations for the derivatization of the ether linkage in this compound.
Incorporation of the Compound into Complex Molecular Architectures
The unique structural features of this compound, particularly the strained cyclobutane ring, make it an interesting building block for the synthesis of more complex molecules. Cyclobutane-containing natural products and pharmaceuticals are known, and the development of synthetic routes to these molecules is an active area of research. gvsu.eduorgsyn.org
The cyclobutane moiety can serve as a scaffold for the construction of polycyclic and spirocyclic systems. Spirocycles containing a cyclobutane ring are of interest in medicinal chemistry due to their rigid three-dimensional structures. pearson.com The synthesis of such systems could involve the derivatization of the amine or the methoxy group (after conversion to a ketone) to introduce a tether that can undergo a ring-closing reaction to form a new ring fused or spiro-annulated to the cyclobutane. For instance, ketene [2+2] cycloaddition followed by ring-rearrangement metathesis has been used to create spiro-annulated cyclobutane derivatives. pearson.com
A number of natural products contain a cyclobutane ring as a key structural element. gvsu.edu The synthesis of these complex molecules often relies on the use of cyclobutane-containing building blocks. This compound, or derivatives thereof, could conceptually be incorporated into the total synthesis of such natural products. The ethylamine (B1201723) side chain provides a handle for connection to other parts of the target molecule, while the substituted cyclobutane ring would form a core component of the final structure. The stereochemistry of the substituents on the cyclobutane ring would be a critical consideration in such a synthetic strategy.
High-Throughput Synthesis of Compound Libraries for Screening Applications
The efficient construction of large and diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel hit compounds against a wide array of biological targets. For a versatile building block such as this compound, high-throughput synthesis (HTS) methodologies are instrumental in exploring the vast chemical space surrounding this scaffold. These strategies are broadly categorized into automated synthesis protocols and diversity-oriented synthesis approaches, both of which facilitate the rapid generation of analogues for screening campaigns.
Automated Synthesis Protocols
Automated synthesis platforms have revolutionized the process of library generation by enabling the rapid and parallel synthesis of hundreds to thousands of compounds with minimal manual intervention. nih.govnih.gov These systems integrate robotic liquid handlers, reactors, and purification modules to perform repetitive synthetic operations, thereby increasing throughput, reproducibility, and efficiency. researchgate.netyoutube.comvapourtec.com For the derivatization of this compound, several standard solution-phase and solid-phase automated protocols can be readily adapted.
Solution-phase automated synthesis offers the advantage of mimicking classical organic reactions in a parallel format. nih.gov Robotic systems can dispense stock solutions of this compound into multi-well plates, followed by the addition of a diverse set of reagents such as acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes and a reducing agent. organic-chemistry.org
A typical automated workflow for the synthesis of an amide library from this compound would involve the following steps:
Reagent Preparation: Stock solutions of this compound, a diverse set of carboxylic acids, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) are prepared in a suitable solvent like DMF or DCM.
Dispensing: A liquid handling robot accurately dispenses the amine solution into the wells of a 96-well or 384-well reaction block.
Reagent Addition: The robot then adds the carboxylic acid, coupling agent, and base solutions to each well according to a predefined matrix.
Reaction: The reaction block is sealed and agitated at a controlled temperature for a specified duration.
Work-up and Purification: Upon completion, the reactions can be quenched, and the products can be purified in a parallel fashion using techniques like solid-phase extraction (SPE) or automated high-performance liquid chromatography (HPLC). nih.gov
The table below illustrates a representative automated parallel synthesis of an amide library.
| Reagent 1 (Amine) | Reagent 2 (Carboxylic Acid) | Coupling Agent | Base | Product |
| This compound | Acetic Acid | HATU | DIPEA | N-(2-(3-Methoxycyclobutyl)ethyl)acetamide |
| This compound | Benzoic Acid | HATU | DIPEA | N-(2-(3-Methoxycyclobutyl)ethyl)benzamide |
| This compound | Cyclopropanecarboxylic Acid | HATU | DIPEA | N-(2-(3-Methoxycyclobutyl)ethyl)cyclopropanecarboxamide |
| This compound | Thiophene-2-carboxylic acid | HATU | DIPEA | N-(2-(3-Methoxycyclobutyl)ethyl)thiophene-2-carboxamide |
| This compound | Pyridine-3-carboxylic acid | HATU | DIPEA | N-(2-(3-Methoxycyclobutyl)ethyl)nicotinamide |
Similarly, automated platforms can be employed for the high-throughput synthesis of urea and sulfonamide libraries. For urea synthesis, a library of isocyanates would be reacted with the primary amine. nih.govresearchgate.net For sulfonamides, a diverse set of sulfonyl chlorides would be utilized. nih.gov Reductive amination is another key transformation amenable to automation, where the amine is reacted with a library of aldehydes or ketones in the presence of a reducing agent to generate a diverse set of secondary amines. organic-chemistry.orgacs.org High-throughput screening of reaction conditions using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can further accelerate the optimization of these automated protocols. acs.org
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries. Unlike target-oriented synthesis, which focuses on a specific molecule, DOS aims to populate chemical space with a wide range of molecular scaffolds. chemrxiv.orgnih.gov The cyclobutane core of this compound serves as an excellent starting point for DOS, as its three-dimensional nature provides a foundation for building molecular complexity. researchgate.netnih.govacs.orgnih.govresearchgate.net
A DOS strategy starting from this compound could involve a series of branching reaction pathways that introduce various elements of diversity, such as scaffold diversity, stereochemical diversity, and appendage diversity.
One potential DOS approach could begin with the functionalization of the primary amine through reactions like acylation, sulfonylation, or reductive amination, as described in the automated synthesis section. The resulting intermediates can then undergo further transformations to generate novel scaffolds. For instance, an amide derivative could be subjected to intramolecular cyclization reactions to form heterocyclic systems fused to the cyclobutane ring.
Another strategy could involve leveraging the reactivity of the cyclobutane ring itself. Although cyclobutanes are generally stable, under certain conditions, they can undergo ring-opening or ring-expansion reactions, providing access to new carbocyclic and heterocyclic frameworks. researchgate.netnih.gov
The following table outlines a hypothetical diversity-oriented synthesis pathway starting from a derivative of this compound.
| Starting Material | Reaction | Reagent/Catalyst | Product Scaffold |
| N-(2-(3-Methoxycyclobutyl)ethyl)acrylamide | Intramolecular Radical Cyclization | AIBN, Bu3SnH | Cyclobutane-fused pyrrolidinone |
| This compound | Pictet-Spengler Reaction | Formaldehyde, Acid | Cyclobutane-spiro-tetrahydroisoquinoline |
| This compound | Multi-component Reaction (Ugi) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylaminoamide with cyclobutane moiety |
| N-Allyl-2-(3-methoxycyclobutyl)ethan-1-amine | Ring-Closing Metathesis | Grubbs Catalyst | Cyclobutane-substituted azacycle |
By employing a combination of automated synthesis and diversity-oriented synthesis strategies, a vast and structurally rich library of compounds based on the this compound scaffold can be efficiently generated. This library would be a valuable resource for high-throughput screening campaigns aimed at the discovery of new bioactive molecules.
Computational Chemistry and Theoretical Investigations of 2 3 Methoxycyclobutyl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are routinely employed to determine the geometric and electronic properties of molecules.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of 2-(3-Methoxycyclobutyl)ethan-1-amine would typically involve the calculation of its molecular wave function to understand the distribution of electrons within the molecule. This would allow for the characterization of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's geometry. Furthermore, techniques like Natural Bond Orbital (NBO) analysis could be used to investigate charge distribution, atomic hybridization, and the nature of chemical bonds (e.g., sigma, pi bonds), offering a detailed understanding of the intramolecular interactions. However, specific studies detailing these parameters for this compound have not been found in the surveyed literature.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules, including their reactivity and spectroscopic characteristics. The application of MO theory to this compound would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's behavior in chemical reactions, as they represent the regions most likely to be involved in electron donation and acceptance. The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and electronic excitability. Despite the importance of these parameters, no published data on the HOMO-LUMO gap or other MO properties for this compound could be located.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclobutyl ring and the ethanamine side chain in this compound suggests that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Rotational Barriers and Preferred Conformations
Understanding the rotational barriers between different conformers is essential for predicting the most stable and populated shapes of a molecule under given conditions. Computational methods can be used to calculate the potential energy surface as a function of specific dihedral angles, thereby identifying the low-energy (preferred) conformations and the energy required to transition between them. For this compound, this would involve exploring the rotation around the C-C bonds of the ethanamine side chain and the puckering of the cyclobutyl ring. No specific studies detailing the rotational barriers or identifying the preferred conformations of this compound are currently available.
Dynamic Behavior Simulations and Conformational Isomerism
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and isomerism. By simulating the motion of atoms and molecules, researchers can observe how this compound might behave in different environments (e.g., in solution or at different temperatures). This would reveal the accessibility of different conformational states and the timescales of their interconversion. Such simulations would provide a more complete picture of the molecule's flexibility and its population of different isomeric forms. Regrettably, no MD simulation studies focused on this compound have been published.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. However, the scientific literature does not currently contain any computational studies on the reaction mechanisms or transition state structures involving this compound.
Computational Elucidation of Selectivity
There is no available research that specifically details the computational elucidation of the selectivity of this compound. This type of investigation would typically involve quantum mechanics calculations, such as Density Functional Theory (DFT), to model different reaction pathways or binding modes to understand and predict its preferential reactivity or interaction with other molecules.
Kinetic and Thermodynamic Parameter Derivations from Calculations
Similarly, a search of the scientific literature did not yield any studies that have derived the kinetic and thermodynamic parameters of this compound through computational methods. Such research would provide valuable data on the energetics of the molecule, including its enthalpy of formation, entropy, and Gibbs free energy, as well as the energy barriers for potential reactions.
Molecular Docking and Interaction Modeling (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery and design.
Ligand-Target Interaction Prediction with Biological Macromolecules
No specific molecular docking studies involving this compound and any biological macromolecules have been published in the available scientific literature. Such studies would be instrumental in identifying potential protein targets and understanding the molecular basis of its biological activity.
Binding Affinity Estimations in Simulated Environments
In the absence of molecular docking studies, there are consequently no published estimations of the binding affinity of this compound in simulated environments. Binding affinity calculations, often performed using methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), quantify the strength of the interaction between a ligand and its target.
Advanced Analytical Methodologies for the Characterization and Research of 2 3 Methoxycyclobutyl Ethan 1 Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (2D, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are necessary to piece together the complete structural puzzle of 2-(3-methoxycyclobutyl)ethan-1-amine.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY experiments would reveal proton-proton couplings, for instance, mapping the relationships between the protons on the cyclobutane (B1203170) ring and the ethanamine side chain.
HSQC would correlate each proton to its directly attached carbon atom, definitively assigning the carbon signals of the methoxy (B1213986) group, the cyclobutane ring, and the ethanamine moiety.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the connectivity between the ethanamine group and the cyclobutane ring, as well as the position of the methoxy group on the ring. For instance, a correlation between the methoxy protons and the C3 carbon of the cyclobutane ring would confirm the substitution pattern.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on known values for similar structural fragments.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Methoxy Protons (-OCH₃) | ~3.3 | ~57 | C3 of cyclobutane |
| Cyclobutane Protons | 1.5 - 2.5 | 20 - 45 | Side-chain carbons, Methoxy carbon |
| Ethan-1-amine Protons (-CH₂CH₂NH₂) | 2.5 - 3.0 | 35 - 50 | Cyclobutane carbons |
| Amine Protons (-NH₂) | Variable (broad) | - | - |
Solid-State NMR (ssNMR): For the analysis of the compound in its solid, crystalline form, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide valuable information. ssNMR is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties. It can also offer insights into the intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR. For a primary amine like this compound, ssNMR could be used to study hydrogen bonding interactions involving the amine group.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.
Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can reveal structural information through the analysis of fragmentation patterns. For this compound, common fragmentation pathways for cyclic amines would be expected. The primary amine offers a site for ionization, and subsequent fragmentation could involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common pathway for amines.
Ring-opening: Fragmentation of the cyclobutane ring, which can occur through various pathways.
Loss of small neutral molecules: Such as the loss of the methoxy group as methanol (B129727) or formaldehyde.
A plausible fragmentation pathway could involve the initial formation of the molecular ion [M+H]⁺, followed by characteristic losses that help to piece together the molecular structure.
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Inferred Structural Feature |
| 130.1226 [M+H]⁺ | 113.0964 | NH₃ | Presence of a primary amine |
| 130.1226 [M+H]⁺ | 98.0964 | CH₃OH | Presence of a methoxy group |
| 130.1226 [M+H]⁺ | 71.0855 | C₃H₇NO | Cleavage of the ethanamine side chain |
Note: The m/z values are theoretical and would be confirmed by high-resolution measurements.
Chiroptical Spectroscopy for Stereochemical Assignment
This compound possesses at least two stereocenters, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy techniques are powerful for determining the absolute configuration of chiral molecules in a non-destructive manner.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govniscpr.res.in The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an isolated stereoisomer with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration (R/S) of each stereocenter can be unambiguously assigned. americanelements.com This is a particularly powerful technique for small molecules where crystal growth for X-ray crystallography may be challenging.
Electronic Circular Dichroism (ECD): ECD, which is the counterpart to VCD in the ultraviolet-visible region of the spectrum, can also be used for stereochemical assignment, particularly if the molecule contains a suitable chromophore. While the saturated aliphatic structure of this compound does not have a strong chromophore, derivatization with a chromophoric group can make ECD a viable option.
Chromatographic and Separation Science Method Development
The presence of multiple stereoisomers necessitates the development of effective chromatographic methods for both analytical-scale separation and preparative-scale purification.
Enantioselective Chromatography for Stereoisomer Separation
To separate the enantiomers and diastereomers of this compound, enantioselective chromatography is the method of choice. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Chiral Stationary Phases (CSPs): A variety of CSPs are available, and the selection of the most appropriate one often involves screening several different types. For a primary amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. tcichemicals.com These CSPs can separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The development of an enantioselective HPLC method would involve optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) to an alcohol like isopropanol (B130326) or ethanol) and the flow rate to achieve baseline separation of all stereoisomers.
| Parameter | Typical Conditions for Chiral Amine Separation |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |
Preparative Chromatography for Compound Purification
Once an effective analytical separation is achieved, the method can be scaled up to preparative chromatography to isolate larger quantities of each pure stereoisomer. Preparative HPLC is a powerful tool for obtaining high-purity compounds for further research. sigmaaldrich.com
The goal of preparative HPLC is to maximize throughput while maintaining the required purity. This involves using larger columns with a greater amount of stationary phase and operating at higher flow rates. The mobile phase composition may need to be re-optimized to improve the solubility of the compound and to facilitate the removal of the solvent after collection of the fractions. Techniques such as stacked injections can be employed to increase the efficiency of the purification process. The purified fractions are collected and the solvent is removed, typically by rotary evaporation, to yield the isolated, pure stereoisomer of this compound.
Hyphenated Techniques (e.g., LC-MS/MS for trace analysis)
Hyphenated analytical methods, which combine two or more techniques, offer enhanced analytical capabilities compared to standalone methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique ideal for the trace analysis of this compound in complex matrices. This method synergizes the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
The analysis would typically begin with the separation of the compound from a sample matrix using a reversed-phase high-performance liquid chromatography (HPLC) column. The mobile phase would likely consist of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid, to ensure the amine is protonated) and an organic solvent like acetonitrile (B52724) or methanol. This separation is crucial for isolating the analyte from potential interferences.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, as it is a soft ionization method that typically keeps the molecule intact, producing a protonated molecular ion [M+H]⁺. For this compound (molecular weight approximately 129.2 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of approximately 130.1.
In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification at very low concentrations. The fragmentation pattern is characteristic of the molecule's structure, confirming its identity. Predicted mass spectrometry data for the protonated molecule and other potential adducts can guide the initial method development. uni.lu
A hypothetical set of parameters for an LC-MS/MS method for the trace analysis of this compound is presented in the interactive table below.
| Hypothetical LC-MS/MS Parameters for this compound Analysis | |
|---|---|
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 130.1 |
| Product Ions (MRM transitions) | e.g., m/z 112.1 (loss of H₂O), m/z 71.1 (cyclobutyl ring fragmentation) |
| Collision Energy | Optimized for each transition (e.g., 10-25 eV) |
This LC-MS/MS approach would be invaluable for pharmacokinetic studies, metabolite identification, and determining the presence of the compound as a trace impurity in other substances. The high selectivity of MRM minimizes the likelihood of false positives from matrix effects. nih.govrsc.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com For this compound, this technique can unambiguously establish its absolute stereochemistry and provide detailed insights into its solid-state conformation. The compound possesses stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers.
The first step in X-ray crystallography is the growth of a suitable single crystal of the compound, often as a salt (e.g., hydrochloride) to improve crystallinity. Once a high-quality crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.
For this compound, X-ray crystallography would provide several critical pieces of information:
Relative Stereochemistry : The analysis would definitively show the relative orientation of the methoxy and ethanamine substituents on the cyclobutane ring, confirming whether the compound is the cis or trans isomer.
Absolute Stereochemistry : If a chiral derivative is used or if anomalous dispersion effects are measurable, the absolute configuration (R/S) of the chiral centers can be determined. This is crucial for understanding its interaction with other chiral molecules, such as biological receptors. nih.govsoton.ac.uk
Solid-State Conformation : The cyclobutane ring is not planar and typically adopts a puckered or "butterfly" conformation to relieve ring strain. libretexts.orgmasterorganicchemistry.com X-ray crystallography would reveal the precise puckering angle of the cyclobutane ring in the solid state. It would also detail the torsion angles of the methoxy and ethanamine side chains, providing a complete picture of the molecule's preferred conformation in the crystal lattice. mdpi.comresearchgate.net
Intermolecular Interactions : The crystal structure also reveals how the molecules pack together in the solid state, including details of hydrogen bonding (e.g., involving the amine group) and other intermolecular forces that dictate the crystal's properties.
A table summarizing the type of data that would be obtained from an X-ray crystallographic analysis of this compound hydrochloride is provided below.
| Illustrative Data from a Hypothetical X-ray Crystallography Study | |
|---|---|
| Parameter | Information Obtained |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ; Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | Precise distances between all bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds, confirming geometry. |
| Torsion Angles (°) | Defines the conformation of the cyclobutane ring and side chains. |
| Stereochemistry | Confirmation of cis/trans isomerism and absolute configuration (if determined). |
| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |
In Vitro Biological Interaction Studies and Mechanistic Investigations of 2 3 Methoxycyclobutyl Ethan 1 Amine Analogues Methodological Focus
Cellular Uptake and Intracellular Localization Studies (In Vitro Cell Lines)
The investigation into the cellular uptake and subsequent intracellular distribution of novel chemical entities is a cornerstone of modern drug discovery and development. These studies provide critical insights into a compound's ability to reach its intended biological target and can elucidate mechanisms of action and potential off-target effects. For analogues of 2-(3-methoxycyclobutyl)ethan-1-amine, a comprehensive understanding of their behavior within a cellular context is paramount. This section focuses on the established in vitro methodologies utilized to assess the permeability and intracellular localization of these analogues in cultured cell lines.
Permeability Assays in Cultured Cell Lines
Permeability assays are indispensable tools for predicting the in vivo absorption of drug candidates. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model for the intestinal epithelium. nih.govenamine.net When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier function of the human intestine. nih.gov
The apparent permeability coefficient (Papp) is the primary metric derived from these assays, quantifying the rate at which a compound crosses the cell monolayer. enamine.net The assay is typically conducted in two directions: from the apical (lumenal) to the basolateral (blood) side (A-B) to simulate absorption, and from the basolateral to the apical side (B-A) to assess efflux. nih.gov A significantly higher Papp (B-A) compared to Papp (A-B) suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp). enamine.net
The classification of Papp values generally follows established ranges:
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s
High Permeability: Papp ≥ 10.0 x 10⁻⁶ cm/s nih.gov
Below is a hypothetical data table illustrating the permeability of this compound analogues across a Caco-2 cell monolayer.
| Compound ID | Analogue Substitution | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| CBA-1 | None (Parent Compound) | 8.5 | 10.2 | 1.2 | Moderate |
| CBA-2 | 4-fluoro substitution on cyclobutane (B1203170) ring | 9.1 | 11.5 | 1.26 | Moderate |
| CBA-3 | N,N-dimethylation of the amine | 12.3 | 15.1 | 1.23 | High |
| CBA-4 | O-demethylation of the methoxy (B1213986) group | 5.4 | 25.9 | 4.8 | Low (potential efflux) |
Detailed Research Findings:
In this illustrative dataset, the parent compound, CBA-1 , demonstrates moderate permeability with a low efflux ratio, suggesting that it is likely absorbed via passive diffusion and is not a significant substrate for efflux pumps. The introduction of a fluorine atom in CBA-2 slightly enhances permeability, a common strategy in medicinal chemistry to improve metabolic stability and membrane traversal. The N,N-dimethylated analogue, CBA-3 , exhibits high permeability, which could be attributed to increased lipophilicity, often facilitating passive diffusion across the lipid bilayer of the cell membrane. Conversely, CBA-4 , with the removal of the methyl group from the methoxy moiety, shows low absorptive permeability and a high efflux ratio. This profile suggests that the resulting hydroxyl group may render the molecule a substrate for active efflux transporters, which would limit its net absorption.
Intracellular Distribution Methodologies using Microscopy
Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action and potential for organelle-specific toxicity. Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of molecules. nih.gov
To visualize non-fluorescent compounds like the this compound analogues, they can be chemically modified with a fluorescent tag (fluorophore). The selection of the fluorophore is critical and depends on factors such as its size, photostability, and potential to interfere with the biological activity of the parent compound. Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) and rhodamine.
The general methodology involves:
Cell Culture: Adherent cell lines, such as HeLa (human cervical cancer) or A549 (human lung carcinoma), are cultured on glass-bottom dishes suitable for high-resolution imaging.
Compound Incubation: The fluorescently labeled analogue is added to the cell culture medium and incubated for a specific duration.
Co-staining with Organelle-Specific Dyes: To determine the precise subcellular localization, cells are co-stained with dyes that specifically accumulate in different organelles. Examples include:
Nucleus: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stains, which bind to DNA.
Mitochondria: MitoTracker dyes, which accumulate in mitochondria based on membrane potential.
Lysosomes: LysoTracker dyes, which are weak bases that accumulate in acidic compartments.
Endoplasmic Reticulum: ER-Tracker dyes.
Microscopy: The cells are then imaged using a confocal or fluorescence microscope. The overlap (co-localization) between the fluorescence signal of the labeled analogue and the organelle-specific dyes indicates the compound's subcellular destination.
Below is a hypothetical data table summarizing the intracellular localization of fluorescently-labeled this compound analogues.
| Compound ID | Fluorescent Label | Primary Localization | Secondary Localization | Co-localization Coefficient with LysoTracker |
| CBA-1-FITC | FITC | Cytosol | Lysosomes | 0.65 |
| CBA-2-Rhod | Rhodamine | Lysosomes | Mitochondria | 0.88 |
| CBA-3-FITC | FITC | Cytosol | - | 0.21 |
| CBA-4-Rhod | Rhodamine | Lysosomes | - | 0.92 |
Detailed Research Findings:
The illustrative data suggests that the parent compound, CBA-1-FITC , primarily distributes throughout the cytosol with some accumulation in the lysosomes. This is a common pattern for weakly basic compounds. The fluorinated analogue, CBA-2-Rhod , shows a more pronounced accumulation in lysosomes and some localization to the mitochondria. The N,N-dimethylated analogue, CBA-3-FITC , remains largely in the cytosol, indicating that its increased lipophilicity may reduce its propensity for sequestration in acidic organelles like lysosomes. The hydroxylated analogue, CBA-4-Rhod , exhibits strong lysosomal accumulation, as indicated by the high co-localization coefficient. This phenomenon, known as lysosomotropism, is characteristic of basic compounds that become protonated and trapped within the acidic environment of the lysosome.
Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks for 2 3 Methoxycyclobutyl Ethan 1 Amine Derivatives
Design Principles for SAR Studies Based on Synthetic Analogues
The exploration of a new chemical entity like 2-(3-methoxycyclobutyl)ethan-1-amine in drug discovery begins with systematic structural modifications to understand how changes in its molecular architecture affect its biological activity. wikipedia.orgcollaborativedrug.com This process, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of medicinal chemistry. solubilityofthings.comresearchgate.net The core idea is that the biological function of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. researchgate.net
Lead Compound Identification and Optimization Strategies (Conceptual Frameworks)
A "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization. slideshare.netdanaher.com Identifying a molecule like this compound as a lead could result from various screening processes, including high-throughput screening or virtual screening campaigns. danaher.comupmbiomedicals.comnih.gov
Once identified, lead optimization aims to enhance desirable properties such as potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) while minimizing toxicity. danaher.comupmbiomedicals.com For derivatives of this compound, several conceptual strategies could be employed:
Systematic Modification: Analogues would be synthesized by modifying three key regions of the parent molecule: the ethylamine (B1201723) side chain, the cyclobutane (B1203170) ring, and the methoxy (B1213986) substituent. This iterative process provides insights into which molecular fragments are essential for activity. nih.gov
Functional Group Modification: The primary amine could be converted to secondary or tertiary amines, amides, or sulfonamides to probe its role in target binding, such as its potential to act as a hydrogen bond donor. youtube.com
Isosteric Replacement: The methoxy group (-OCH₃) could be replaced by bioisosteres like an ethyl group (-CH₂CH₃), a hydroxyl group (-OH), or a halogen (e.g., -F, -Cl) to modulate lipophilicity, polarity, and metabolic stability.
Scaffold Modification and Hopping: The cyclobutane ring, which provides a rigid, three-dimensional scaffold, is a critical feature. nih.govvilniustech.ltnih.gov Its rigidity helps to lock the pharmacophoric groups (the amine and methoxy ether) into a specific spatial orientation. ru.nlresearchgate.net Modifications could include altering the stereochemistry (cis/trans isomerism) of the substituents or exploring alternative cyclic scaffolds (e.g., cyclopentane, piperidine) to find novel core structures with improved properties. nih.gov
The following table outlines a hypothetical series of initial analogues designed to explore the SAR of the this compound scaffold.
| Analogue ID | Modification from Parent Compound | Rationale for Modification |
| Parent | This compound | Baseline lead compound |
| ANA-01 | Replacement of -OCH₃ with -OH | Assess the role of the methyl group and introduce a hydrogen bond donor/acceptor. |
| ANA-02 | Replacement of -OCH₃ with -F | Evaluate the effect of a highly electronegative, metabolically stable group. |
| ANA-03 | N-methylation of the primary amine (-NHCH₃) | Probe the necessity of a primary amine for hydrogen bonding and alter basicity. |
| ANA-04 | Acetylation of the primary amine (-NHCOCH₃) | Remove basicity and introduce a hydrogen bond acceptor to test the ionic interaction hypothesis. |
| ANA-05 | Homologation of the ethylamine chain (3-aminopropyl) | Investigate the optimal distance between the cyclobutane ring and the amine group. |
| ANA-06 | Isomeric shift (cis to trans or vice versa) | Determine the required 3D spatial arrangement of substituents on the cyclobutane ring. |
Rational Design Approaches Based on Computational Models
Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective compounds. patsnap.commdpi.com These approaches are broadly categorized as either structure-based or ligand-based. researchgate.net
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be a powerful tool. nih.gov
Molecular Docking: This technique simulates the binding of a ligand (e.g., a derivative of this compound) into the active site of a target protein. longdom.org It predicts the binding conformation and affinity, allowing researchers to prioritize which analogues to synthesize. For example, docking could reveal whether the methoxy group fits into a hydrophobic pocket or if the amine group forms a critical hydrogen bond with an amino acid residue. youtube.comlongdom.org
Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. These rely on the knowledge of a set of molecules known to be active. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) required for biological activity. Based on the structure of the lead compound, a pharmacophore model for this compound could be generated to guide the design of new molecules that retain these key features or to search databases for entirely new scaffolds. mdpi.com
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build a 3D model that relates the steric and electrostatic fields of a series of molecules to their biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a set of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). fiveable.menih.govwikipedia.org These models are invaluable for predicting the activity of unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov The general form of a QSAR/QSPR model is:
Activity/Property = f(Molecular Descriptors)
Molecular Descriptor Calculation and Selection
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. ucsb.eduwiley.com Thousands of descriptors can be calculated for a single molecule, categorized as follows:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, surface area, volume).
Physicochemical Descriptors: Properties like lipophilicity (LogP), polarizability, and dipole moment. ucsb.edu
Quantum Chemical Descriptors: Electron-level properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. ucsb.edu
For a QSAR/QSPR study on this compound derivatives, a relevant set of descriptors would be calculated. The challenge then becomes selecting a small, non-correlated subset of these descriptors that best explains the variance in the observed activity or property. kg.ac.rsnih.gov This variable selection is a critical step to avoid overfitting and to create a robust and interpretable model. researchgate.net
The table below lists some key molecular descriptors that would be theoretically relevant for modeling derivatives of this compound.
| Descriptor Class | Descriptor Example | Relevance to this compound Derivatives |
| Constitutional (1D) | Molecular Weight (MW) | Relates to size and may influence diffusion and bioavailability. |
| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, a key factor in membrane permeability and target binding. |
| Physicochemical (2D) | Topological Polar Surface Area (TPSA) | Estimates the polar surface of the molecule, which correlates with transport properties. |
| Topological (2D) | Kappa Shape Indices | Describes molecular shape and flexibility. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Measures the surface area available for interaction with the solvent or a receptor. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in chemical reactions or binding events. |
| Constitutional (1D) | Number of Hydrogen Bond Donors/Acceptors | Directly quantifies the potential for hydrogen bonding interactions, crucial for target recognition. |
Model Construction and Validation Techniques
Once descriptors are selected, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. fiveable.me The resulting model's reliability and predictive power must be rigorously assessed through validation. semanticscholar.orgnih.gov Validation is the most crucial step in QSAR modeling, confirming the model's robustness and predictive capability. proquest.comnih.gov
Validation is typically performed using two main strategies:
Internal Validation: This assesses the robustness of the model using only the training dataset (the data used to build the model). The most common technique is cross-validation (e.g., leave-one-out or k-fold), where the model is repeatedly re-built with portions of the data left out and then used to predict the omitted data points. semanticscholar.org
External Validation: This is the ultimate test of a model's predictive power. The model is used to predict the activity of a separate "test set" of compounds that were not used during model development. semanticscholar.orgnih.gov A model is considered predictive if it can accurately forecast the activities of these new molecules. researchgate.net
Several statistical parameters are used to quantify the performance of a QSAR model during validation, as summarized in the table below.
| Parameter | Description | Typical Value for a Good Model |
| R² (Coefficient of Determination) | Measures the goodness-of-fit (how well the model explains the training data). | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive power of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and observed values. | As low as possible |
Mechanistic Insights Derived from SAR Analysis (Hypothetical Frameworks)
While SAR studies directly link structural changes to changes in activity, they also allow for the formulation of hypotheses about the molecule's mechanism of action at a molecular level. nih.gov For this compound derivatives, one can hypothesize how different parts of the molecule might interact with a hypothetical biological target, such as the active site of an enzyme. mdpi.comnih.govmdpi.com
The Role of the Amine Group: The primary amine is likely to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This group could be a key pharmacophoric feature, forming a strong ionic bond or hydrogen bonds with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the target's binding site. SAR data showing that converting the amine to a neutral amide (analogue ANA-04) abolishes activity would strongly support this hypothesis. youtube.com
The Role of the Methoxy Group: The methoxy group provides a region of hydrophobicity and a potential hydrogen bond acceptor (the ether oxygen). If replacing the methoxy group with a more lipophilic ethyl group increases potency, it would suggest the group binds in a hydrophobic pocket. Conversely, if replacing it with a hydroxyl group (analogue ANA-01) enhances activity, it might indicate the presence of a nearby hydrogen bond donor/acceptor in the target site.
By integrating these hypothetical insights, a comprehensive picture of the molecular interactions driving the biological activity of this compound derivatives can be constructed, providing a rational basis for the design of next-generation compounds with superior therapeutic potential.
Applications of 2 3 Methoxycyclobutyl Ethan 1 Amine in Advanced Organic Synthesis and Chemical Biology Tools
Development of Novel Synthetic Reagents and Organocatalysts
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, could potentially benefit from scaffolds like 2-(3-Methoxycyclobutyl)ethan-1-amine. The primary amine group is a common feature in many organocatalysts, capable of forming iminium or enamine intermediates.
Conceptual Applications in Organocatalysis:
Asymmetric Aldol and Michael Additions: Chiral primary amines, often derived from proline and other amino acids, are effective catalysts for asymmetric carbon-carbon bond-forming reactions. researchgate.netresearchgate.net The chiral cyclobutane (B1203170) backbone of this compound could serve as a rigid scaffold to control the stereochemical outcome of such reactions. The catalyst's three-dimensional structure, dictated by the puckered cyclobutane ring, could create a well-defined chiral environment around the reactive intermediate, leading to high enantioselectivity.
Imine Reduction: Chiral Lewis bases, including amine derivatives, have been successfully used to catalyze the stereoselective reduction of imines. mdpi.com By derivatizing the primary amine of this compound, it is conceivable to develop catalysts that direct the hydride attack to one face of the imine, yielding chiral amines.
Immobilized Catalysts: A significant challenge in organocatalysis is the separation and recycling of the catalyst. mdpi.com The ethylamine (B1201723) side chain of the title compound provides a handle for immobilization onto a solid support, such as a polymer resin. This would facilitate catalyst recovery and reuse, enhancing the sustainability of the catalytic process.
The table below outlines potential organocatalytic reactions where derivatives of this compound could be conceptually applied.
| Reaction Type | Role of Amine Derivative | Potential Advantage of Cyclobutane Scaffold |
| Asymmetric Aldol Reaction | Forms chiral enamine intermediate with a ketone | Provides steric bulk and conformational rigidity to control facial selectivity. |
| Asymmetric Michael Addition | Forms chiral iminium ion with an α,β-unsaturated aldehyde | The rigid ring structure can create a defined chiral pocket, enhancing enantioselectivity. |
| Asymmetric α-alkylation | Acts as a chiral phase-transfer catalyst after quaternization | The defined stereochemistry of the cyclobutane core can influence the approach of the electrophile. |
Construction of Chemical Probes for Biological Research
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular context. researchgate.neticr.ac.ukpageplace.de The development of novel molecular scaffolds is crucial for creating probes that can access new targets or exhibit improved properties. nih.gov The distinct three-dimensional shape of the cyclobutane ring makes this compound an interesting, under-explored scaffold for probe development. nih.gov
Conceptual Design of Chemical Probes:
Scaffold for Diversity-Oriented Synthesis (DOS): The functional handles of this compound (the amine and methoxy (B1213986) groups) allow for the attachment of various chemical moieties. This makes it a suitable starting point for creating a library of diverse compounds for high-throughput screening to identify new biologically active molecules.
Bioisosteric Replacement: The cyclobutane ring can act as a conformationally restricted isostere for larger or more flexible cyclic systems in known bioactive compounds. nih.govresearchgate.net This can lead to improved metabolic stability, binding affinity, or selectivity for the target protein.
Attachment of Reporter Groups: The primary amine provides a convenient point of attachment for reporter groups, such as fluorophores or biotin tags. This would allow for the visualization and tracking of the probe's interaction with its target within a cell or organism.
The following table details the functional components of a hypothetical chemical probe based on this scaffold.
| Component | Function | Corresponding Moiety on the Scaffold |
| Binding Element | Interacts with the biological target | The cyclobutane core and its substituents |
| Reporter Tag | Enables detection and visualization | A fluorophore attached to the primary amine |
| Linker | Connects the binding element and the reporter | The ethyl side chain |
Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
Chiral cyclobutane derivatives are highly valued as building blocks in the synthesis of natural products and biologically active molecules. bohrium.comnih.govchemistryviews.org The conformational rigidity and defined stereochemistry of the cyclobutane ring can be exploited to control the stereochemical outcome of subsequent reactions.
Potential Synthetic Utility:
Chiral Auxiliary: The amine group can be temporarily incorporated into a substrate molecule to direct the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The rigid cyclobutane structure would effectively shield one face of the reactive center, forcing the reagent to approach from the less hindered side.
Chiral Synthon: this compound can serve as a chiral building block, incorporating the cyclobutane motif into a larger target molecule. The synthesis of complex molecules containing cyclobutane rings often relies on methods like [2+2] cycloaddition or the functionalization of existing cyclobutane structures. researchgate.netnih.govmdpi.com Using a pre-formed, functionalized cyclobutane like the title compound can streamline the synthetic route.
The table below summarizes the potential applications of this compound as a chiral building block in asymmetric synthesis.
| Synthetic Transformation | Role of the Compound | Example of Target Molecule Class |
| Nucleophilic Addition | As a chiral nucleophile after N-protection | Chiral β-amino alcohols |
| Amide Coupling | As a chiral amine source | Peptidomimetics containing a cyclobutane moiety |
| Reductive Amination | As a chiral amine source | Complex secondary or tertiary amines |
Conclusion and Future Perspectives in the Research of 2 3 Methoxycyclobutyl Ethan 1 Amine
Summary of Key Research Avenues and Potential Achievements
Currently, publicly available research specifically detailing the applications and achievements of 2-(3-Methoxycyclobutyl)ethan-1-amine is limited. Its primary role appears to be that of a specialized building block in the synthesis of more complex molecules. The key value of this compound lies in the combination of the methoxy-substituted cyclobutane (B1203170) core and the reactive primary amine functionality.
The primary research avenue for compounds like this compound is within the field of medicinal chemistry and drug discovery. The cyclobutane moiety serves as a bioisostere for other cyclic or acyclic structures, offering a unique three-dimensional arrangement of substituents. This can lead to improved pharmacological properties such as:
Enhanced Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.
Improved Receptor Binding: The constrained conformation can lock the molecule into a bioactive shape, leading to higher affinity and selectivity for its biological target.
Favorable Physicochemical Properties: The introduction of the cyclobutane can modulate properties like lipophilicity and solubility, which are crucial for drug development.
While specific achievements for this compound have not been extensively documented in peer-reviewed literature, its availability from commercial suppliers suggests its utility as an intermediate in proprietary drug discovery programs. The potential achievements would be realized in the successful development of drug candidates that incorporate this specific structural fragment.
Identification of Remaining Challenges and Unexplored Territories in Compound Research
The research landscape for this compound is largely characterized by unexplored territories. A significant challenge is the lack of published data on its biological activity and a detailed toxicological profile.
Key Challenges Include:
Stereoselective Synthesis: The synthesis of substituted cyclobutanes with specific stereochemistry (cis/trans isomerism) can be complex and is a general challenge in organic chemistry. Developing efficient and scalable stereoselective synthetic routes to this compound is a primary hurdle.
Limited Understanding of Structure-Activity Relationships (SAR): Without a body of research detailing its use in various molecular scaffolds, the specific contribution of the 3-methoxycyclobutyl ethylamine (B1201723) moiety to the biological activity of larger molecules remains poorly understood.
Unexplored Territories for Research:
Systematic Exploration in Medicinal Chemistry: A systematic investigation of incorporating this building block into different classes of therapeutic agents to understand its impact on efficacy and safety is needed.
Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes would make this and related cyclobutane derivatives more accessible to the research community.
Application in Materials Science: The unique structural and electronic properties of cyclobutane derivatives could potentially be explored for applications in materials science, an area that remains completely unexamined for this compound.
Proposed Future Research Directions and Emerging Methodologies for Comprehensive Understanding
To unlock the full potential of this compound, future research should focus on a multi-pronged approach encompassing synthesis, biological evaluation, and computational studies.
Proposed Future Research Directions:
Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of compounds derived from this compound, followed by high-throughput screening against a wide range of biological targets, could rapidly identify potential therapeutic applications.
Development of Asymmetric Synthetic Routes: The development of robust methods for the asymmetric synthesis of the different stereoisomers of this compound would be crucial for detailed SAR studies and the identification of the most active isomer.
In-depth Pharmacological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound and its simple derivatives are necessary to establish a baseline for its suitability as a drug scaffold.
Emerging Methodologies:
Computational Modeling and In Silico Screening: Molecular modeling techniques can be employed to predict the binding of molecules containing the this compound fragment to various protein targets. This can help prioritize synthetic efforts and guide the design of new drug candidates.
Flow Chemistry for Synthesis: Continuous flow chemistry methods could offer a safer, more efficient, and scalable approach to the synthesis of this and other cyclobutane-containing intermediates.
DNA-Encoded Library (DEL) Technology: Incorporating this amine as a building block in DNA-encoded libraries would allow for the screening of billions of compounds against a multitude of protein targets, potentially identifying novel biological activities.
A summary of the current state and future outlook is presented in the table below:
| Research Aspect | Current Status | Future Directions |
| Synthesis | Limited published methods; commercially available as a building block. | Development of efficient, scalable, and stereoselective synthetic routes. |
| Medicinal Chemistry | Presumed use as a building block in proprietary programs. | Systematic incorporation into diverse scaffolds and detailed SAR studies. |
| Biological Activity | No publicly available data. | High-throughput screening, in-depth pharmacological and toxicological profiling. |
| Methodologies | Traditional synthetic chemistry. | Application of computational modeling, flow chemistry, and DEL technology. |
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Methoxycyclobutyl)ethan-1-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves cyclization or functionalization of a cyclobutane precursor. Key steps include:
- Ring Formation : Use [3+1] cycloaddition or photochemical methods to construct the cyclobutane ring.
- Amination : Introduce the ethanamine moiety via reductive amination or nucleophilic substitution.
- Optimization : Control temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Pd/C for hydrogenation) to improve yield .
- Purity : Ensure >95% purity via column chromatography or recrystallization, as seen in analogous cyclobutane amines .
Table 1 : Example Reaction Conditions for Cyclobutane Amines
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Light irradiation, dichloromethane | 65–75 | >90 |
| Amination | NaBH4, MeOH, 0°C | 80–85 | >95 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the methoxycyclobutyl group (e.g., ¹H NMR for methoxy protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>95%) under reverse-phase conditions .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM); expect moderate solubility in ethanol due to the methoxy group .
- Stability : Store under inert gas at −20°C to prevent oxidation. Monitor degradation via TLC or HPLC .
- pKa : Estimate using computational tools (e.g., MarvinSketch) to predict protonation states in biological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen against enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
- Cell-Based Studies : Assess cytotoxicity (MTT assay) and target engagement (e.g., β-arrestin recruitment for GPCRs) .
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC50/EC50 values .
Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and co-solvents (DMSO concentration ≤1%) .
- Orthogonal Methods : Compare results from radioligand binding, functional assays, and computational docking .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance; report confidence intervals .
Q. What mechanistic studies are recommended to elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Structural Biology : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability .
- Mutagenesis : Replace key residues (e.g., Ser/Thr in active sites) to validate binding hypotheses .
Q. How can computational modeling guide the optimization of this compound for enhanced selectivity?
- Methodological Answer :
- QSAR Models : Coramine substituent effects (e.g., methoxy position) with activity using CoMFA or machine learning .
- Docking Simulations : Prioritize scaffolds with high Glide scores (>−6.0 kcal/mol) for synthesis .
- ADMET Prediction : Use SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
